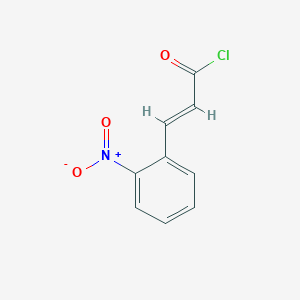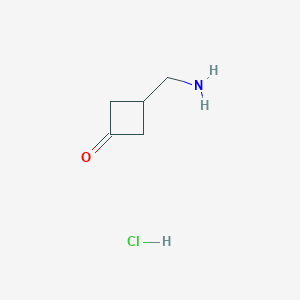
6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
The compound "6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of dihydropyridine derivatives often involves condensation reactions and can be influenced by different reaction conditions, as seen in the study of the reactivity of 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives, leading to various chromanone and chromenone products . Additionally, a new two-step synthesis route for a similarly substituted dihydropyridine derivative was presented, using succinyl cyanide as a starting material, which was characterized by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
Single crystal X-ray structural analysis is a common technique used to determine the molecular geometry of dihydropyridine derivatives. For instance, two polymorphs of a related compound were analyzed, revealing the same molecular geometries and bifurcated O-H...O hydrogen bonds, which contribute to the formation of molecular dimers . Similarly, the molecular structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined and refined, with the crystal data indicating the presence of intermolecular hydrogen bonds and C=H...O interactions .
Chemical Reactions Analysis
The reactivity of dihydropyridine derivatives can vary significantly based on the substituents and reaction conditions. The study of the reactivity of 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with different amino-6-oxopyridine-3-carboxylate derivatives under various solvents resulted in a diverse array of products, demonstrating the influence of solvent choice on the outcome of the condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be deduced from their molecular structures and intermolecular interactions. For example, the presence of hydrogen bonds and other non-covalent interactions in the crystal structures of related compounds suggests that these molecules may have relatively high melting points and may form stable solid-state structures . The enolic structure of some dihydropyridine derivatives in both solution and solid state, as characterized by spectroscopic methods and X-ray diffraction, indicates that these compounds may exhibit tautomerism, which can affect their chemical reactivity and physical properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound has been involved in studies examining its reactivity in chemical synthesis. For instance, it has been used in condensation reactions producing different chromanone and chromenone products (El‐Shaaer et al., 2014).
- Another study explored its reaction producing an unusual isomer of a 1,4-dihydropyridine, highlighting its unique chemical behavior (Patterson & Nelson, 1988).
Materials Science and Textile Applications
- It has been used in the synthesis of disperse dyes for textile applications. The metal complexation of these dyes with copper, cobalt, and zinc was studied, demonstrating its potential in the textile industry (Abolude et al., 2021).
Antimicrobial Studies
- The compound and its derivatives have shown promise in antimicrobial applications. A study on its reaction with transition metals indicated significant antibacterial activity, which could be relevant in medical and microbiological research (Sadeek et al., 2015).
Molecular and Structural Analysis
- Several studies have focused on its molecular and structural properties. For example, research has been conducted on the synthesis, crystal structure, and molecular modeling of its derivatives (Novoa de Armas et al., 2000).
Physical Properties in Solutions
- Investigations into the physical properties of dihydropyridine derivatives in different solvents have also been carried out. This includes studies on density, sound speed, and viscosity, which are crucial for understanding its behavior in various mediums (Baluja & Talaviya, 2016).
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINQDMVGEKTYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179077 | |
| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147283-47-4 | |
| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147283-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)


![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)


![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)


![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)